- Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide, Tetrahedron, 2012, 68(5), 1515-1520

Cas no 93-08-3 (2'-Acetonaphthone)

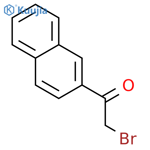

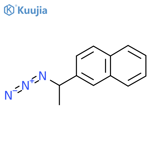

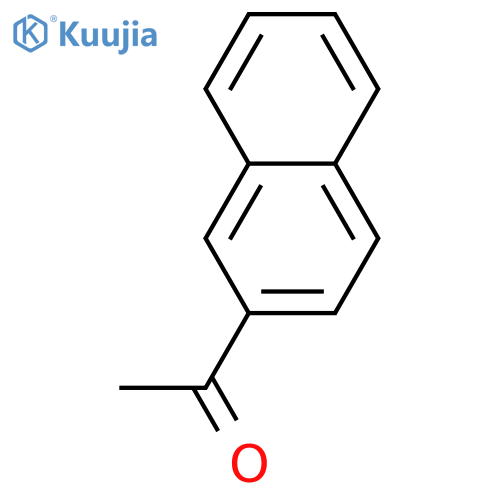

2'-Acetonaphthone structure

Nombre del producto:2'-Acetonaphthone

Número CAS:93-08-3

MF:C12H10O

Megavatios:170.207203388214

MDL:MFCD00004108

CID:34685

PubChem ID:7122

2'-Acetonaphthone Propiedades químicas y físicas

Nombre e identificación

-

- 1-(Naphthalen-2-yl)ethanone

- 2-Acetylnaphthalene~Methyl 2-naphthyl ketone

- Methyl 2-naphthyl ketone

- 2-Acetonaphthone

- 2-Acetylnaphthalene

- Acetylnaphtalene

- 1-(2-Naphthyl)ethan-1-one

- Methyl 2-naphth ketone

- 2'-Acetonaphthone

- 1-(2-naphthyl)-ethanone

- 2-acetonaphthalene

- CI NO 5510

- FEMA 2723

- MANDARIN G

- ORANGE 2

- ORANGE A

- ORANGE II

- ORANGE P

- ORANGE Y

- ORANGER

- 1-(2-Naphthalenyl)ethanone (ACI)

- 2′-Acetonaphthone (6CI, 8CI)

- 1-(2-Naphthyl)ethanone

- 1-(Naphthalen-2-yl) ethan-1-one

- 1-(Naphthalen-3-yl)ethanone

- 2-Naphthyl methyl ketone

- Methyl β-naphthyl ketone

- NSC 7658

- Oranger crystals

- β-Acetonaphthone

- β-Acetylnaphthalene

- β-Naphthyl methyl ketone

-

- MDL: MFCD00004108

- Renchi: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3

- Clave inchi: XSAYZAUNJMRRIR-UHFFFAOYSA-N

- Sonrisas: O=C(C)C1C=C2C(C=CC=C2)=CC=1

- Brn: 774965

Atributos calculados

- Calidad precisa: 170.07300

- Masa isotópica única: 170.073

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 197

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 17.1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 2

- Xlogp3: 3.2

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.12 g/mL at 25 °C(lit.)

- Punto de fusión: 52.0 to 57.0 deg-C

- Punto de ebullición: 301°C(lit.)

- Punto de inflamación: Fahrenheit: 334.4 ° f < br / > Celsius: 168 ° C < br / >

- índice de refracción: n20/D 1.628(lit.)

- Disolución: 0.272g/l

- Coeficiente de distribución del agua: Insoluble

- PSA: 17.07000

- Logp: 3.04240

- Disolución: Soluble in ether, benzene and carbon tetrachloride, slightly soluble in ethanol, almost insoluble in water.

- FEMA: 2723

2'-Acetonaphthone Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319

- Declaración de advertencia: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Número de transporte de mercancías peligrosas:UN3077

- Wgk Alemania:3

- Código de categoría de peligro: 51/53

- Instrucciones de Seguridad: S26-S36-S61-S24/25-S22-S36/37

- Rtecs:DB7084000

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:III

- Período de Seguridad:9

- TSCA:Yes

- Condiciones de almacenamiento:Storage temperature: no restrictions.

- Nivel de peligro:9

- Términos de riesgo:R22; R36/37/38; R51/53

- Categoría de embalaje:III

2'-Acetonaphthone Datos Aduaneros

- Código HS:29143900

- Datos Aduaneros:

China Customs Code:

2914399090Overview:

2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2'-Acetonaphthone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20021-1.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-20021-25.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| Life Chemicals | F1995-0259-5g |

2'-Acetonaphthone |

93-08-3 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Enamine | EN300-20021-2.5g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A95730-100g |

2-Acetonaphthone |

93-08-3 | 98% | 100g |

¥96.0 | 2021-09-10 | |

| Ambeed | A143056-100g |

1-(Naphthalen-2-yl)ethanone |

93-08-3 | 99% | 100g |

$11.0 | 2024-04-15 | |

| abcr | AB111926-1 kg |

2-Acetylnaphthalene, 99%; . |

93-08-3 | 99% | 1kg |

€118.30 | 2023-04-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20587-1 mL * 10 mM (in DMSO) |

2-Acetylnaphthalene |

93-08-3 | 99.98% | 1 mL * 10 mM (in DMSO) |

¥387.00 | 2022-04-26 | |

| ChemScence | CS-B1305-500g |

2-Acetonaphthone |

93-08-3 | 99.86% | 500g |

$77.0 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134775-100G |

2'-Acetonaphthone |

93-08-3 | 100g |

¥328.14 | 2023-12-10 |

2'-Acetonaphthone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)

Referencia

- 1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid, Chemical Communications (Cambridge, 2001, (18), 1862-1863

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) , Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene , Water ; 18 h, rt

Referencia

- Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts, Japan, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hantzsch ester , Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ; 25 °C

Referencia

- Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction, Macromolecules (Washington, 2023, 56(11), 4022-4029

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ; rt

Referencia

- An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones, Green Chemistry, 2012, 14(5), 1493-1501

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Water Solvents: Acetonitrile-d3 ; 20 min, rt

Referencia

- An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals, Helvetica Chimica Acta, 2011, 94(2), 331-346

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane , 1,3-Dimethylimidazolium methyl sulfate ; 1 h, rt

Referencia

- Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids, Fenzi Cuihua, 2008, 22(6), 561-564

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide , (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ; 1 min, 56 °C

Referencia

- A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols, Chemistry - A European Journal, 2012, 18(37), 11550-11554

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Water , Oxygen Catalysts: Iodine Solvents: Chloroform ; 24 h, 1 atm, rt

Referencia

- Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst, ChemPhotoChem, 2020, 4(2), 101-104

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 8 min, rt

Referencia

- IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions, Tetrahedron Letters, 2020, 61(15),

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Pyridine , Palladium diacetate Solvents: Toluene ; 2.5 h, 27 psi, 100 °C

Referencia

- Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactions, Green Chemistry, 2010, 12(7), 1180-1186

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Acetone , Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol , Acetone ; 5 min, 56 °C

Referencia

- Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols, Tetrahedron Letters, 2014, 55(9), 1585-1588

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 7 h, reflux

Referencia

- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide, Tetrahedron, 2011, 67(44), 8544-8551

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Acetone , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ; 56 °C; 6 h, 56 °C

Referencia

- Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols, Catalysis Communications, 2009, 11(4), 298-301

Synthetic Routes 16

Condiciones de reacción

1.1 Solvents: Water ; 2 h, rt → 80 °C

Referencia

- Mild water-promoted selective deacetalization of acyclic acetals, Green Chemistry, 2010, 12(11), 1919-1921

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate , Water ; 1 h, rt

Referencia

- Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide, Tetrahedron Letters, 2005, 46(37), 6377-6380

Synthetic Routes 18

Condiciones de reacción

Referencia

- Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide, Tetrahedron Letters, 1978, (2), 147-50

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C

Referencia

- Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere, ChemistrySelect, 2022, 7(14),

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 6 h, rt

Referencia

- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466

2'-Acetonaphthone Raw materials

- 1,3-Dioxane,2-methyl-2-(2-naphthalenyl)-

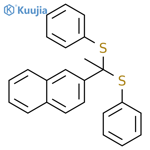

- Naphthalene, 2-[1,1-bis(phenylthio)ethyl]-

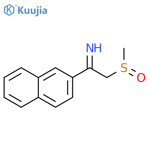

- α-[(Methylsulfinyl)methyl]-2-naphthalenemethanimine

- 2-(1-Azidoethyl)naphthalene

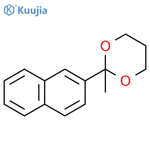

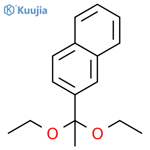

- 2-(1,1-Diethoxyethyl)naphthalene

- 2-(Bromoacetyl)naphthalene

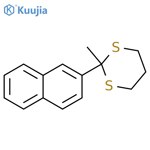

- 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-

- 1-(Naphthalen-2-yl)ethanol

2'-Acetonaphthone Preparation Products

2'-Acetonaphthone Literatura relevante

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

93-08-3 (2'-Acetonaphthone) Productos relacionados

- 644-13-3(2-Naphthyl phenyl ketone)

- 784-04-3(1-(anthracen-9-yl)ethan-1-one)

- 585-74-0(1-(m-tolyl)ethanone)

- 937-30-4(4'-Ethylacetophenone)

- 941-98-0(1-Acetylnaphthalene)

- 10210-32-9(2-Acetylanthracene)

- 122-00-9(4'-Methylacetophenone)

- 2039-76-1(3-Acetylphenanthrene)

- 5960-69-0(2-Acetylphenanthrene)

- 98-86-2(Acetophenone)

Proveedores recomendados

Zouping Mingyuan Import and Export Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

上海贤鼎生物科技有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Xiamen PinR Bio-tech Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing jingzhu bio-technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote